4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine is a chemical compound with the molecular formula C11H14INO2 and a molecular weight of 319.14 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a tetrahydropyran-2-yloxy group attached to a pyridine ring. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine involves several steps. One common method includes the reaction of 2-methyl-5-hydroxypyridine with tetrahydro-2H-pyran-2-yl chloride in the presence of a base to form the tetrahydropyran-2-yloxy derivative. This intermediate is then iodinated using iodine and a suitable oxidizing agent . The reaction conditions typically involve refluxing in an organic solvent such as acetone or dichloromethane.
Analyse Chemischer Reaktionen
4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine involves its interaction with specific molecular targets. The iodine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The tetrahydropyran-2-yloxy group can enhance the compound’s solubility and stability, facilitating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Iodo-2-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine include:
4-Iodo-2-methylpyridine: Lacks the tetrahydropyran-2-yloxy group, making it less soluble and stable.
2-Methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine: Lacks the iodine atom, reducing its reactivity in substitution reactions.
4-Iodo-2-methyl-5-hydroxypyridine: Lacks the tetrahydropyran-2-yloxy group, affecting its solubility and stability.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14INO2 |
---|---|
Molekulargewicht |
319.14 g/mol |
IUPAC-Name |
4-iodo-2-methyl-5-(oxan-2-yloxy)pyridine |
InChI |
InChI=1S/C11H14INO2/c1-8-6-9(12)10(7-13-8)15-11-4-2-3-5-14-11/h6-7,11H,2-5H2,1H3 |
InChI-Schlüssel |
RDCPVFTYYHIQKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=N1)OC2CCCCO2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.